(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone
Description
This compound features a benzodioxin core fused with a methanone group substituted at the 6-position by a 4-methoxyphenyl moiety and an amino group at the 7-position. The benzodioxin scaffold is known for its stability and versatility in medicinal chemistry, particularly in antihepatotoxic agents (e.g., silymarin derivatives) and immunomodulators . The amino group enhances hydrogen-bonding capacity (2 donors, 4 acceptors) and polar surface area (~50 Ų), while the 4-methoxyphenyl group contributes to lipophilicity (estimated logP ~1.5–2.0) and electronic effects.
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-11-4-2-10(3-5-11)16(18)12-8-14-15(9-13(12)17)21-7-6-20-14/h2-5,8-9H,6-7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVYTIKMAZZLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone typically involves multiple steps. One common approach starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of neurotransmitter degradation or modulation of receptor activity, depending on the specific biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key parameters of the target compound with halogenated and other derivatives:
*logP values estimated via analogy to related structures.
Key Observations:
- Halogenated Derivatives : Bromo and iodo substituents increase molecular weight and lipophilicity (logP ~2.5–3.2) compared to the methoxy group (logP ~1.8) . This reduces aqueous solubility but may enhance membrane permeability.
- Amino Group Impact: The NH₂ group in the target compound and its analogs increases hydrogen-bonding capacity (2 donors), improving interactions with biological targets compared to non-amino derivatives (e.g., 7-bromo analogs) .
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) may stabilize resonance structures in the methanone moiety, contrasting with electron-withdrawing halogens (Br, I), which could alter reactivity in nucleophilic additions .
Biological Activity
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone is a synthetic compound notable for its potential biological activities. Its unique structure, which includes a benzodioxin moiety and an amino group, suggests various pharmacological applications. This article explores the biological activities associated with this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure
The molecular formula of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone is C15H15N2O3, with a molecular weight of 273.26 g/mol. The chemical structure can be represented as follows:
| Component | Structure |
|---|---|
| Benzodioxin Ring | Benzodioxin |
| Methoxyphenyl Group | Methoxyphenyl |
1. Antioxidant Activity
The compound exhibits significant antioxidant properties. It is believed to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage and could have implications in diseases related to oxidative stress.
Mechanism of Action:
- The amino group and the benzodioxin structure contribute to electron donation, neutralizing reactive oxygen species (ROS).
- Studies indicate that similar compounds have shown promising results in protecting cells from oxidative damage.
2. Anticancer Properties
Research has demonstrated that (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies:
- A study evaluating the cytotoxic effects of related benzodioxin derivatives on human cancer cells reported IC50 values indicating potent inhibitory effects. For instance, compounds with similar structures have shown IC50 values as low as 10 µM against breast cancer cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10 |
| Compound B | HeLa (Cervical) | 15 |
| (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone | A549 (Lung) | TBD |
3. Antimicrobial Effects
The compound has shown potential antimicrobial activity against various pathogens. Its structural components are thought to interact with microbial targets effectively.
Research Findings:
- Preliminary studies indicated that compounds with similar structures inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL.
Table 2: Antimicrobial Activity of Related Compounds
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 100 µg/mL |
| S. aureus | 150 µg/mL |
| P. aeruginosa | 200 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
